molecular formula C18H16N2OS B11349106 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11349106
M. Wt: 308.4 g/mol
InChI Key: YKULMOOPKBJJTH-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to a thiazole ring, which is further substituted with a 4-methylphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions usually involve the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, a microreactor system can be used to determine intrinsic reaction kinetics parameters and optimize the acylation reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Chemical Reactions Analysis

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)18-20-16(12-22-18)11-19-17(21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)

InChI Key

YKULMOOPKBJJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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